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Summary of Quantitative Data from IVIVC Study

The following tables consolidate the core quantitative findings from the development and validation of a

Level A IVIVC for naproxen sodium 375 mg SR tablets [1] [2].

Table 1: In Vitro Dissolution Testing Conditions

Parameter Specification

Apparatus USP Apparatus II (Paddle)

Rotation Speed 50 rpm

Dissolution Medium Phosphate Buffer, pH 7.4

Medium Volume 900 mL

Temperature 37°C ± 0.5°C

Sampling Time Points 0.0, 0.5, 1.0, 1.5, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, 18.0, 24.0 hours

Analysis Method UV Spectroscopy at 332 nm
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Table 2: In Vivo Bioavailability Study Design

Parameter Specification

Study Design Single-center, randomized, single-dose, open-label, 4-way crossover

Subjects 6 healthy adults

| Formulations | • Test: Naproxen Sodium 375 mg SR (Slow, Medium, Fast release profiles) • Reference:

Marketed Naproxen Sodium 500 mg Immediate Release (IR) | | Blood Sampling | 0.0, 0.5, 1.0, 1.5, 2.0,

2.5, 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0, 8.0, 10.0, 12.0, 16.0, 24.0 hours post-dose | | Washout Period | 7 days | |

Bioanalysis | Validated LC-MS/MS Method |

Table 3: IVIVC Model Validation Results (Prediction Errors)

Validation Type Parameter Prediction Error (%) FDA Acceptance Criteria

Internal Cmax < 15% ≤ 15% for individual formulation

AUC < 15% ≤ 15% for individual formulation

External Cmax < 10% ≤ 10%

AUC < 10% ≤ 10%

Detailed Application Notes & Protocols

This section provides the methodologies and procedures for establishing a Level A IVIVC for naproxen

sodium SR formulations.

Formulation Development for IVIVC

To build a predictive IVIVC model, multiple formulations with varying release rates are required.
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Objective: Develop at least three formulations with distinct slow, medium, and fast in vitro release

profiles.
Excipients: The study used hydroxypropyl methylcellulose (HPMC K100M) as the primary release-

retarding polymer, along with excipients like ethyl cellulose, talc, and magnesium stearate [1] [2].
Critical Step: The similarity factor (f2) should be used to confirm that the dissolution profiles of the

different formulations are statistically distinct.

In Vitro Dissolution Protocol

The following is a detailed methodology for conducting the dissolution study [1] [2].

Equipment Setup: Use USP Apparatus II. Place one tablet in each vessel containing 900 mL of
dissolution medium (pH 7.4 phosphate buffer), maintained at 37°C ± 0.5°C. Set the paddle speed to

50 rpm.
Sampling: Withdraw aliquots from the dissolution vessel at the predefined time points (see Table 1).

Immediately replace the withdrawn volume with fresh pre-warmed medium to maintain sink condition.
Sample Analysis: Filter the samples and analyze using a validated UV-Visible spectrophotometer at

a wavelength of 332 nm. Calculate the cumulative percentage of drug released at each time point.

In Vivo Bioavailability Study Protocol

The in vivo study is critical for obtaining the pharmacokinetic data for correlation [1] [2] [3].

Ethical Considerations: The study protocol must be approved by an independent ethics committee.
Obtain written, informed consent from all subjects before any study-related procedure.

Dosing and Sampling: Administer the formulations according to the crossover design after an
overnight fast. Collect blood samples into heparinized tubes at the times listed in Table 2.

Bioanalytical Method: A validated LC-MS/MS method is recommended for its sensitivity and
specificity.

Sample Preparation: Use protein precipitation with acetonitrile to extract naproxen from
plasma [1] [4].

Chromatographic Conditions: A C-18 column with an isocratic mobile phase of acetonitrile,
water, and glacial acetic acid can achieve good separation [4].

Pharmacokinetic Analysis: Use a non-compartmental model in software like Phoenix
WinNonlin to calculate key parameters: Cmax, AUC0-t, AUC0-∞, and Tmax.

IVIVC Model Development & Validation
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This is the core process of establishing the Level A correlation [1] [2].

Deconvolution: Apply a numerical deconvolution method to the in vivo plasma concentration-time
data to determine the fraction of drug absorbed over time.

Model Building: Plot the cumulative fraction of drug dissolved in vitro against the cumulative fraction
of drug absorbed in vivo for each formulation. Use linear regression analysis to develop a point-to-

point (Level A) correlation.
Validation: The model must be validated both internally and externally.

Internal Validation: Use the model to predict the in vivo performance of the formulations used
to build it. Calculate the percent prediction error (%PE) for Cmax and AUC as shown in Table 3.

External Validation: Predict the in vivo profile of a new formulation (not used in model building)
and compare it to the observed data. The %PE for this validation should be ≤10% to be

considered conclusive [1].

The workflow for developing and validating the IVIVC model is illustrated below.
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Application of the IVIVC Model

A successfully validated Level A IVIVC for naproxen sodium has significant practical applications in drug

development and regulation [1] [3]:

Act as a Surrogate for Bioequivalence Studies: It can support a biowaiver, potentially eliminating

the need for costly and time-consuming clinical bioequivalence studies, especially for post-approval
changes (SUPAC).

Quality Control Tool: The model validates the dissolution method and specification settings. It allows
for the use of in vitro dissolution as a reliable predictor of in vivo batch-to-batch consistency.

Formulation Optimization: It can be used to predict the absorption performance of new naproxen
sodium products with different release rates without conducting new clinical studies.

Critical Considerations for a Successful IVIVC

BCS Classification: Naproxen sodium is a Biopharmaceutics Classification System (BCS) Class II
drug (low solubility, high permeability), making it a suitable candidate for IVIVC [1].

Discriminatory Dissolution Method: The in vitro method must be able to distinguish between the
different release profiles of the formulations. The selected pH 7.4 buffer provided a discriminating and

biologically relevant medium in the cited study [1] [2].
Regulatory Standards: Adherence to FDA (or other relevant agency) guidelines for IVIVC is

mandatory for regulatory acceptance of the model as a surrogate for bioequivalence [1].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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